molecular formula C14H20N2O3S B3559930 1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE

1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B3559930
M. Wt: 296.39 g/mol
InChI Key: QXHFPTQUXUONJD-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfonyl)piperazino]-1-butanone is an organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Phenylsulfonyl)piperazino]-1-butanone typically involves the reaction of piperazine derivatives with phenylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl-piperazine intermediate. This intermediate is then reacted with butanone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Phenylsulfonyl)piperazino]-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Phenylsulfonyl)piperazino]-1-butanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Phenylsulfonyl)piperazino]-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Phenylsulfonyl)piperazino]-1-ethanol: Similar structure but with an ethanol moiety instead of butanone.

    4-(Phenylsulfonyl)piperazine: Lacks the butanone group, making it less versatile in certain applications.

Uniqueness

1-[4-(Phenylsulfonyl)piperazino]-1-butanone is unique due to its combination of the phenylsulfonyl group and the butanone moiety, which provides distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-6-14(17)15-9-11-16(12-10-15)20(18,19)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFPTQUXUONJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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